molecular formula C23H28ClN7O3S B12415837 N-(2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide

N-(2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide

Cat. No.: B12415837
M. Wt: 518.0 g/mol
InChI Key: ATHZZWBANOJUOA-UHFFFAOYSA-N
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Description

ZX-29 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), with significant activity against ALK mutations such as ALK L1196M and ALK G1202R. It is known for its ability to induce apoptosis through endoplasmic reticulum stress and to overcome cell resistance caused by ALK mutations. ZX-29 also induces protective autophagy and exhibits antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZX-29 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of temperature, pH, and the use of specific catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of ZX-29 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and purity of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

ZX-29 undergoes various chemical reactions, including:

    Oxidation: ZX-29 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within ZX-29.

    Substitution: ZX-29 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ZX-29 may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

ZX-29 has a wide range of scientific research applications, including:

Mechanism of Action

ZX-29 exerts its effects by selectively inhibiting ALK, leading to the induction of apoptosis through endoplasmic reticulum stress. The compound targets ALK and its mutations, such as ALK L1196M and ALK G1202R, and disrupts downstream signaling pathways, including the phosphorylation of Akt and STAT3. This disruption leads to cell cycle arrest in the G1 phase and subsequent cell death. Additionally, ZX-29 induces protective autophagy, which can enhance its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZX-29

ZX-29 stands out due to its high selectivity and potency against specific ALK mutations, such as ALK L1196M and ALK G1202R. It also has a unique mechanism of inducing apoptosis through endoplasmic reticulum stress and protective autophagy, which contributes to its antitumor effects and ability to overcome cell resistance caused by ALK mutations .

Properties

Molecular Formula

C23H28ClN7O3S

Molecular Weight

518.0 g/mol

IUPAC Name

N-[2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide

InChI

InChI=1S/C23H28ClN7O3S/c1-30-10-12-31(13-11-30)16-8-9-20(21(14-16)34-2)27-23-25-15-17(24)22(28-23)26-18-6-4-5-7-19(18)29-35(3,32)33/h4-9,14-15,29H,10-13H2,1-3H3,(H2,25,26,27,28)

InChI Key

ATHZZWBANOJUOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC

Origin of Product

United States

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